3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one
Overview
Description
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that features a fused pyridine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary target of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the transition from the G1 phase to the S phase . As a result, cell proliferation is halted, which is particularly beneficial in the context of cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects several biochemical pathways. CDK2 is responsible for the phosphorylation of key components for cell proliferation . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . This leads to the inhibition of cell proliferation, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with β-ketoesters or β-diketones in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding pyrido[1,2-a]pyrimidin-6-one.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation typically yields pyrido[1,2-a]pyrimidin-6-one, while reduction can produce various hydrogenated derivatives
Scientific Research Applications
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidin-6-one: This compound is structurally similar but lacks the dihydro moiety.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, often studied for its biological activities.
Pyrrolo[2,3-b]pyridine: A related compound with a different ring fusion pattern, also of interest in medicinal chemistry.
Uniqueness
3,4-Dihydro-1H-pyrido[1,2-a]pyrimidin-6(2H)-one is unique due to its specific ring structure and the presence of the dihydro moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-1-3-7-9-5-2-6-10(7)8/h1,3-4,9H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXXOKSUGGUPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703442 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000981-74-7 | |
Record name | 1,2,3,4-Tetrahydro-6H-pyrido[1,2-a]pyrimidin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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